(R)-(+)-8-methoxy-2-aminotetraline hcl (R)-(+)-8-methoxy-2-aminotetraline hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18389546
InChI: InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

(R)-(+)-8-methoxy-2-aminotetraline hcl

CAS No.:

Cat. No.: VC18389546

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-8-methoxy-2-aminotetraline hcl -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name (2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1
Standard InChI Key GDFOHXLSNDZEHH-SBSPUUFOSA-N
Isomeric SMILES COC1=CC=CC2=C1C[C@@H](CC2)N.Cl
Canonical SMILES COC1=CC=CC2=C1CC(CC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic tetralin system (a fused benzene and cyclohexane ring) with stereospecific substitutions:

  • Methoxy group (-OCH₃): Positioned at the 8th carbon, enhancing lipophilicity and influencing receptor binding.

  • Amino group (-NH₂): Located at the 2nd carbon, critical for interactions with neurotransmitter receptors.

  • Chiral center: The (R)-configuration at the 2nd carbon determines enantioselective activity.

The hydrochloride salt form improves aqueous solubility and stability.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight225.7 g/mol
Melting Point210–215°C (decomposes)
SolubilitySoluble in water, methanol
logP (Octanol-Water)2.1

Synthesis and Optimization

Starting Materials

  • 8-Methoxy-1-tetralone: A common precursor for introducing the methoxy group.

  • Chiral auxiliaries: Used to enforce stereochemical control during amination.

Stepwise Synthesis

  • Reduction of 8-Methoxy-1-tetralone: Catalytic hydrogenation yields 8-methoxy-1-tetralol.

  • Amination: The alcohol is converted to the amine via a Gabriel synthesis or Hoffman bromamide reaction.

  • Chiral Resolution: Diastereomeric salt formation with tartaric acid isolates the (R)-enantiomer.

  • Salt Formation: Treatment with HCl produces the hydrochloride salt.

Industrial-Scale Production

  • Asymmetric Catalysis: Rhodium-catalyzed hydrogenation achieves enantiomeric excess (>95%).

  • Continuous Flow Systems: Enhance yield and reduce racemization risks.

Pharmacological Profile

Receptor Interactions

(R)-(+)-8-Methoxy-2-aminotetraline HCl exhibits high affinity for serotonin (5-HT₁ₐ) and dopamine (D₂/D₃) receptors:

ReceptorBinding Affinity (Ki, nM)Functional Activity
5-HT₁ₐ2.3 ± 0.4Full Agonist
D₂450 ± 30Partial Agonist
Melatonin MT₁1,200 ± 150Antagonist

Mechanism of Action

  • 5-HT₁ₐ Agonism: Modulates serotonin release in the prefrontal cortex, implicated in anxiolytic and antidepressant effects.

  • Dopamine Modulation: Partial D₂ agonism stabilizes dopaminergic neurotransmission, potentially benefiting Parkinson’s disease.

Therapeutic Applications

Neuropsychiatric Disorders

  • Anxiety and Depression: Preclinical models show reduced stress-induced behaviors at doses of 1–5 mg/kg.

  • Parkinson’s Disease: Enhances motor function in MPTP-induced parkinsonian mice (ED₅₀ = 3.2 mg/kg).

Sleep Disorders

  • Circadian Rhythm Modulation: Antagonism of melatonin receptors prolongs wakefulness in rodent studies.

Comparative Analysis

Enantiomeric Specificity

Parameter(R)-Enantiomer(S)-Enantiomer
5-HT₁ₐ Efficacy100% (Full agonist)40% (Partial agonist)
Metabolic Stability (t₁/₂)4.7 hours2.1 hours

Structural Analogues

  • 8-Hydroxy-2-aminotetralin (8-OH-DPAT): Higher 5-HT₁ₐ affinity (Ki = 0.6 nM) but prone to oxidative degradation.

  • N-Propyl Substitution: Increases D₂ receptor selectivity but reduces 5-HT₁ₐ potency.

Future Directions

  • Hybrid Derivatives: Combining 8-methoxy with fluorinated groups to enhance blood-brain barrier penetration.

  • Clinical Trials: Pending Phase I studies for anxiety disorders.

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